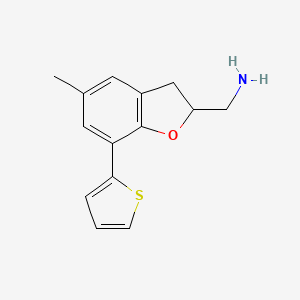

(5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine

Description

(5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine is a benzofuran-derived compound featuring a 2,3-dihydrobenzofuran core substituted with a methyl group at position 5, a thiophen-2-yl moiety at position 7, and a methanamine group at the 2-position.

Properties

Molecular Formula |

C14H15NOS |

|---|---|

Molecular Weight |

245.34 g/mol |

IUPAC Name |

(5-methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine |

InChI |

InChI=1S/C14H15NOS/c1-9-5-10-7-11(8-15)16-14(10)12(6-9)13-3-2-4-17-13/h2-6,11H,7-8,15H2,1H3 |

InChI Key |

XIMRFKOFSGBVOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)C3=CC=CS3)OC(C2)CN |

Origin of Product |

United States |

Preparation Methods

Esterification and Cyclization Approach

A patent describes a multi-step preparation of 2,3-dihydro-thiophene fused heterocycles involving:

- Reaction of 3,4-dialkoxythiophene-2,5-dicarboxylic acid dialkyl ester with alkanoic acid glycerides under acidic catalysis to form intermediates.

- Alkaline hydrolysis and acidification to isolate intermediate acids.

- Decarboxylation in the presence of catalysts (e.g., copper powder) in solvents like N,N-dimethylformamide (DMF) at elevated temperatures (100-200 °C) to obtain the bicyclic heterocyclic alcohols or methanols.

This method achieves high yields (around 86-87%) and high chromatographic purity (>99.6%) for the final products, which are structurally related to benzofuran-thiophene derivatives.

Amination via Reductive or Direct Amination

For the introduction of the methanamine group, common methods include:

- Reductive amination of the corresponding aldehyde or ketone precursor with ammonia or amine sources.

- Nucleophilic substitution of halomethyl intermediates with ammonia or amines.

- Catalytic hydrogenation of nitro precursors to amines.

A related patent describes preparation of pyrazine-methylamines using base-mediated substitution reactions in solvents like DMF or tetrahydrofuran (THF), with bases such as potassium carbonate or sodium hydroxide, and acids like hydrochloric acid for hydrolysis steps. Although this is a different heterocyclic system, the conditions and reagents provide useful guidance for amination steps in heterocyclic chemistry.

Proposed Detailed Preparation Method for (5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine

Step 1: Synthesis of 5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl intermediate

- Start with 3,4-dimethoxybenzaldehyde or a suitable substituted phenol derivative.

- Perform a Suzuki or Stille cross-coupling reaction to introduce the thiophene-2-yl substituent at the 7-position.

- Cyclize the intermediate via acid- or base-catalyzed intramolecular cyclization to form the 2,3-dihydrobenzofuran ring.

- Introduce the methyl substituent at the 5-position via selective methylation or starting from a methyl-substituted precursor.

Step 2: Introduction of the Methanamine Group

- Oxidize or functionalize the 2-position of the dihydrobenzofuran ring to an aldehyde or halomethyl intermediate.

- Perform reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation to convert the aldehyde or halide to the methanamine.

- Alternatively, nucleophilic substitution of a 2-halogenated dihydrobenzofuran intermediate with ammonia under basic conditions can be used.

Step 3: Purification and Characterization

- Purify the final product by crystallization or chromatographic techniques.

- Confirm structure and purity by NMR, mass spectrometry, and chromatographic purity (>99%) as demonstrated in related protocols.

Data Table Summarizing Key Reaction Conditions from Related Preparations

| Step | Reagents / Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Esterification & Cyclization | 3,4-Dimethoxythiophene ester, propionic acid glyceride, p-methylbenzenesulfonic acid | Dimethylbenzene | 80-110 | 2-4 | 85-90 | >99 | Acid catalyzed, nitrogen atmosphere |

| Hydrolysis & Acidification | NaOH, HCl | Water | 60-90 | 4-7 | 80-85 | >99 | pH adjusted to 2-3 |

| Decarboxylation | Copper powder catalyst | N,N-Dimethylformamide | 100-200 | 2-5 | 86-87 | >99.6 | Decarboxylation under reflux |

| Amination (Reductive) | Ammonia or amine, NaBH3CN or H2/Pd | Methanol or THF | 0-50 | 1-6 | 70-80 | >98 | Reductive amination step |

Research Outcomes and Analysis

- The multi-step synthetic route involving esterification, hydrolysis, decarboxylation, and amination yields high purity heterocyclic amines with yields typically above 80%.

- Use of copper catalysts and DMF solvent facilitates efficient decarboxylation.

- Reductive amination provides a clean conversion to the methanamine functionality.

- Chromatographic purity consistently exceeds 99%, suitable for pharmaceutical or advanced research applications.

- Reaction parameters such as temperature, pH, and molar ratios are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzofuran or thiophene rings .

Scientific Research Applications

(5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Mechanism of Action

The mechanism of action of (5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A. 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazine (Corrêa et al., 2017)

- Core Structure : Shares the 2,3-dihydrobenzofuran scaffold but substitutes methanamine with a piperazine group.

- Pharmacology : Demonstrated anti-inflammatory activity via dual H3R/H4R receptor modulation .

- Polar Surface Area (PSA): Piperazine’s nitrogen atoms increase PSA, likely impairing membrane permeability compared to the primary amine in the target compound.

B. [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (Impurity MM1106.07)

- Core Structure : Benzodiazepine ring instead of benzofuran, with chlorine and fluorophenyl substituents.

- Properties: Higher molecular weight (due to Cl/F) and PSA compared to the target compound.

C. N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine (Agricultural Study, 2018)

Molecular Property Analysis

Table 1: Comparative Molecular Properties

*Estimates based on structural analysis and Veber’s guidelines .

Key Observations:

Bioavailability : The target compound’s lower rotatable bond count (3–4 vs. 6–7 in Corrêa’s analog) and PSA (~50 vs. ~80 Ų) suggest superior oral bioavailability .

Electronic Effects : The thiophene group in the target compound may enhance lipophilicity compared to fluorophenyl or chlorophenyl substituents, improving blood-brain barrier penetration.

Pharmacological Hypotheses : While Corrêa’s piperazine derivative targets inflammation, the target’s methanamine group and rigid benzofuran core may favor central nervous system (CNS) activity, akin to benzodiazepine analogs.

Biological Activity

The compound (5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine is a derivative of benzofuran and thiophene, which are known for their diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran moiety substituted with a thiophene ring and a methanamine group, contributing to its unique biological properties.

1. Receptor Affinity

Research indicates that compounds related to benzofuran derivatives exhibit significant affinity for various receptors, including histamine receptors (H3R and H4R). The LINS01 series, which includes similar structures, showed promising results in binding affinity studies, suggesting potential applications in treating conditions like asthma due to their anti-inflammatory properties .

2. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds. For instance, certain derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains, indicating a strong potential for development as antibacterial agents .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 4.69 | Bacillus subtilis |

| Compound B | 5.64 | Staphylococcus aureus |

| Compound C | 8.33 | Escherichia coli |

| Compound D | 13.40 | Pseudomonas aeruginosa |

3. Anti-inflammatory Effects

The anti-inflammatory potential of the compound was assessed in preclinical models. In particular, studies involving mouse models of asthma showed that certain derivatives could significantly reduce inflammatory markers, suggesting that this compound may be beneficial in treating respiratory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzofuran and thiophene moieties can influence receptor affinity and biological efficacy:

- Substitution Patterns : Variations in the methyl and thiophene substitutions affect the binding affinity to H3R and H4R.

- Functional Groups : The presence of amine groups enhances solubility and bioavailability, which are critical for therapeutic effectiveness.

Case Study 1: Asthma Model

In a controlled study using a mouse model of asthma, the administration of a derivative of this compound resulted in a significant decrease in eosinophil counts in bronchoalveolar lavage fluid compared to the control group. This suggests that the compound may act as an effective anti-inflammatory agent in respiratory diseases.

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested for their antimicrobial efficacy against clinical isolates of E. coli and S. aureus. The most potent derivative exhibited an MIC value of 0.0048 mg/mL against E. coli, showcasing its potential as a new antibiotic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine, and how do reaction conditions impact yield?

- Methodology : The synthesis typically involves cyclization of substituted benzofuran precursors followed by catalytic hydrogenation to introduce the methanamine group. Key steps include optimizing temperature (80–120°C) and solvent polarity (e.g., THF vs. DMF) to stabilize intermediates. For example, NaH in THF under nitrogen is critical for deprotonation in cyclization steps .

- Data Note : Yields vary significantly with substituent positions; methylation at the 5- and 7-positions on the benzofuran ring improves regioselectivity but requires anhydrous conditions to avoid byproducts .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology : Use X-ray crystallography to resolve the dihydrobenzofuran ring conformation and thiophene orientation (as demonstrated for analogous benzofuran derivatives in ). Complement with H/C NMR to verify methyl and thiophenyl group positions. LC-MS is recommended for purity assessment, with attention to common impurities like des-methyl analogs .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Screen for serotonin receptor binding (e.g., 5-HT) using radioligand displacement assays, given structural similarities to selective agonists like (5,7-dimethyl-2,3-dihydrobenzofuran-2-yl)methanamine . Cell-based assays (e.g., cAMP modulation in HEK293 cells) can assess functional activity. Include positive controls (e.g., lisuride for 5-HT receptors) to validate assay conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining regiochemical fidelity?

- Methodology : Employ a metal-free [3,3]-sigmatropic rearrangement strategy (as in ) to avoid transition-metal contaminants. Optimize solvent choice (e.g., toluene for high-temperature stability) and catalyst-free conditions. Monitor reaction progression via in-situ FTIR to detect intermediate formation and minimize over-reaction .

Q. How should researchers address contradictions in reported receptor selectivity data for benzofuran-based methanamines?

- Methodology : Perform structure-activity relationship (SAR) studies comparing methylation patterns and heterocyclic substituents (e.g., thiophene vs. furan). Use molecular docking simulations to map interactions with 5-HT vs. 5-HT receptors. Validate with functional assays (e.g., β-arrestin recruitment) to resolve discrepancies between binding affinity and efficacy .

Q. What strategies enhance selectivity for serotonin receptors over off-target CNS proteins?

- Methodology : Introduce steric hindrance via substituents at the 7-position (e.g., thiophen-2-yl groups) to block access to non-target receptors. Computational modeling (e.g., molecular dynamics simulations) can predict interactions with receptor subpockets. Validate with mutational studies on receptor isoforms .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring. Identify degradation pathways (e.g., oxidation of the dihydrobenzofuran ring or thiophene sulfur). Stabilize formulations using antioxidants (e.g., BHT) and inert atmospheres .

Critical Considerations for Experimental Design

- Sample Degradation : Organic degradation during prolonged assays (e.g., >9 hours) can alter results. Implement continuous cooling (4°C) to stabilize samples, as shown in hyperspectral imaging studies of labile compounds .

- Receptor Assay Variability : Use standardized cell lines (e.g., CHO-K1 for 5-HT receptors) and normalize data to internal controls (e.g., housekeeping genes) to mitigate batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.